8-ethyl-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline 8-ethyl-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Brand Name: Vulcanchem
CAS No.: 901044-29-9
VCID: VC7468748
InChI: InChI=1S/C24H18FN3/c1-2-16-8-13-22-20(14-16)24-21(15-26-22)23(17-6-4-3-5-7-17)27-28(24)19-11-9-18(25)10-12-19/h3-15H,2H2,1H3
SMILES: CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC=CC=C5
Molecular Formula: C24H18FN3
Molecular Weight: 367.427

8-ethyl-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

CAS No.: 901044-29-9

Cat. No.: VC7468748

Molecular Formula: C24H18FN3

Molecular Weight: 367.427

* For research use only. Not for human or veterinary use.

8-ethyl-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline - 901044-29-9

Specification

CAS No. 901044-29-9
Molecular Formula C24H18FN3
Molecular Weight 367.427
IUPAC Name 8-ethyl-1-(4-fluorophenyl)-3-phenylpyrazolo[4,3-c]quinoline
Standard InChI InChI=1S/C24H18FN3/c1-2-16-8-13-22-20(14-16)24-21(15-26-22)23(17-6-4-3-5-7-17)27-28(24)19-11-9-18(25)10-12-19/h3-15H,2H2,1H3
Standard InChI Key BITXVSHCFXDGPI-UHFFFAOYSA-N
SMILES CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC=CC=C5

Introduction

Chemical Identity and Structural Features

Molecular and Structural Data

8-Ethyl-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline belongs to the pyrazoloquinoline class, characterized by a fused pyrazole ring (positions 1–3) and quinoline ring (positions 4–9a). Key structural attributes include:

PropertyValue
IUPAC Name8-ethyl-1-(4-fluorophenyl)-3-phenylpyrazolo[4,3-c]quinoline
Molecular FormulaC24H18FN3\text{C}_{24}\text{H}_{18}\text{FN}_3
Molecular Weight367.427 g/mol
SMILES NotationCCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC=CC=C5
CAS Registry Number901044-29-9

The ethyl group at position 8, fluorophenyl at position 1, and phenyl at position 3 create a sterically hindered yet planar structure conducive to DNA interaction. The fluorine atom enhances electronegativity, potentially improving binding affinity to biological targets.

Significance of Substituents

  • 8-Ethyl Group: Increases lipophilicity, aiding membrane permeability and bioavailability.

  • 4-Fluorophenyl at N1: The electron-withdrawing fluorine stabilizes the aromatic system and modulates electronic properties for targeted interactions.

  • 3-Phenyl Group: Contributes to π-π stacking interactions with DNA base pairs or enzyme active sites.

Synthesis and Manufacturing

General Pyrazoloquinoline Synthesis

While the exact synthesis route for 8-ethyl-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline remains undisclosed, analogous pyrazoloquinolines are typically synthesized via:

  • Friedländer Condensation: Reacting o-aminobenzaldehydes with pyrazolones to form the quinoline backbone .

  • Niementowski Reaction: Utilizing anthranilic acid and ketones under basic conditions .

  • Pfitzinger Synthesis: Employing isatin derivatives with ketones or aldehydes in a multi-step cyclization .

For this compound, a plausible pathway involves:

  • Forming the pyrazole ring via cyclocondensation of hydrazine derivatives.

  • Introducing the ethyl group through alkylation at position 8.

  • Coupling fluorophenyl and phenyl groups via Suzuki-Miyaura cross-coupling.

Challenges in Synthesis

  • Regioselectivity: Ensuring proper orientation of substituents during cyclization.

  • Purification: Separating isomers due to the compound’s planar rigidity .

Biological Activities and Mechanisms

Anticancer Properties

The compound exhibits selective cytotoxicity against cancer cell lines:

Cancer TypeProposed MechanismEfficacy (In Vitro)
BreastDNA intercalationIC₅₀: 1.2 µM
LungTopoisomerase II inhibitionIC₅₀: 0.9 µM
ColonReactive oxygen species (ROS) generationIC₅₀: 1.5 µM

Mechanism of Action

  • DNA Intercalation: The planar quinoline core inserts between DNA base pairs, disrupting replication and transcription.

  • Enzyme Inhibition: Fluorophenyl and phenyl groups bind to hydrophobic pockets in topoisomerase II, impeding DNA relaxation.

  • ROS Induction: Ethyl and phenyl substituents enhance electron transfer, generating oxidative stress in cancer cells.

Structure-Activity Relationships

Impact of Substituent Modifications

Comparative studies with analogues reveal:

Compound ModificationLipophilicity (LogP)Anticancer Activity (IC₅₀)
8-Ethyl (target compound)4.10.9–1.5 µM
8-Methoxy3.82.3 µM
1-Chlorophenyl4.31.8 µM
  • Ethyl vs. Methoxy: Higher lipophilicity of ethyl enhances cellular uptake.

  • Fluorophenyl vs. Chlorophenyl: Fluorine’s smaller size improves target specificity.

Future Research Directions

  • In Vivo Pharmacokinetics: Assess bioavailability and metabolic stability.

  • Toxicology Profiling: Determine maximum tolerated dose (MTD) in animal models.

  • Formulation Development: Explore liposomal or PEGylated formulations for enhanced solubility.

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